molecular formula C12H12N4O2 B13866662 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

Cat. No.: B13866662
M. Wt: 244.25 g/mol
InChI Key: AIQCZUTZERXYPD-UHFFFAOYSA-N
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Description

5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile is a complex organic compound that features a unique structure combining an oxadiazole ring with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The benzonitrile moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

5-(5-amino-1,3,4-oxadiazol-2-yl)-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C12H12N4O2/c1-7(2)17-10-4-3-8(5-9(10)6-13)11-15-16-12(14)18-11/h3-5,7H,1-2H3,(H2,14,16)

InChI Key

AIQCZUTZERXYPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)N)C#N

Origin of Product

United States

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